2-(Methylthio)-1,3-benzoxazole-5-sulfonamide
Overview
Description
2-(Methylthio)-1,3-benzoxazole-5-sulfonamide is a heterocyclic compound that features a benzoxazole ring substituted with a methylthio group at the 2-position and a sulfonamide group at the 5-position. Benzoxazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with carbon disulfide and an alkylating agent to form the benzoxazole ring, followed by sulfonation to introduce the sulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted benzoxazole derivatives.
Scientific Research Applications
2-(Methylthio)-1,3-benzoxazole-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the benzoxazole ring can intercalate with DNA, disrupting cellular processes. The methylthio group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Known for their antimicrobial properties.
Thiazole derivatives: Exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Thiophene derivatives: Used in the synthesis of anticancer and anti-atherosclerotic agents.
Uniqueness
2-(Methylthio)-1,3-benzoxazole-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a methylthio and a sulfonamide group allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
2-methylsulfanyl-1,3-benzoxazole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S2/c1-14-8-10-6-4-5(15(9,11)12)2-3-7(6)13-8/h2-4H,1H3,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHWOYZDZXOVQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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